molecular formula C22H20ClN5O4 B2367475 8-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-7-(4-chlorobenzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione CAS No. 359906-89-1

8-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-7-(4-chlorobenzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2367475
CAS No.: 359906-89-1
M. Wt: 453.88
InChI Key: VOQBCNODOHLUER-UHFFFAOYSA-N
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Description

8-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-7-(4-chlorobenzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C22H20ClN5O4 and its molecular weight is 453.88. The purity is usually 95%.
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Biological Activity

The compound 8-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-7-(4-chlorobenzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a purine derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure features a purine core substituted with a benzo[d][1,3]dioxole moiety and a chlorobenzyl group. The presence of these substituents is crucial for its biological activity, influencing its interaction with biological targets.

  • Enzyme Inhibition : The compound has been shown to inhibit various enzymes relevant to disease processes. For example, it may act as an inhibitor of specific kinases involved in cell signaling pathways.
  • Receptor Interaction : It is hypothesized that the compound interacts with adenosine receptors due to its purine-like structure, potentially influencing cellular responses related to inflammation and immune modulation.

Antimicrobial Activity

Research indicates that derivatives of purines exhibit significant antimicrobial properties. The compound has been evaluated against various bacterial strains and shown promising results in inhibiting growth, particularly against Gram-positive bacteria.

Anti-inflammatory Effects

Studies have demonstrated that the compound can reduce inflammatory markers in vitro. It appears to inhibit cyclooxygenase (COX) enzymes, thereby decreasing the production of pro-inflammatory mediators such as prostaglandins.

Case Studies

Case Study 1: Antimicrobial Efficacy
In a study published in MDPI, the compound was tested against multiple bacterial strains. Results indicated a minimum inhibitory concentration (MIC) of 5.08 ± 0.4 μM against resistant strains, outperforming standard antibiotics like ethambutol .

Case Study 2: Anti-inflammatory Activity
Another study focused on the anti-inflammatory properties of similar purine derivatives. The compound demonstrated significant inhibition of COX activity and reduced levels of interleukin-1 beta (IL-1β), suggesting its potential as an anti-inflammatory agent .

Structure-Activity Relationship (SAR)

The biological activity of this compound is heavily influenced by its structural components:

SubstituentEffect on Activity
Benzo[d][1,3]dioxoleEnhances binding affinity to target enzymes
4-ChlorobenzylIncreases lipophilicity and receptor interaction
Dimethyl substitutionsImproves metabolic stability

Research Findings

Recent studies have highlighted the importance of substituent positioning on the purine ring for enhancing biological activity. The presence of electronegative groups such as chlorine has been shown to improve interaction with microbial targets .

Properties

IUPAC Name

8-(1,3-benzodioxol-5-ylmethylamino)-7-[(4-chlorophenyl)methyl]-1,3-dimethylpurine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN5O4/c1-26-19-18(20(29)27(2)22(26)30)28(11-13-3-6-15(23)7-4-13)21(25-19)24-10-14-5-8-16-17(9-14)32-12-31-16/h3-9H,10-12H2,1-2H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOQBCNODOHLUER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NCC3=CC4=C(C=C3)OCO4)CC5=CC=C(C=C5)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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